molecular formula C7H6BrN3 B2462871 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-40-4

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2462871
CAS No.: 1638767-40-4
M. Wt: 212.05
InChI Key: WMJFYMHMIFSBCV-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate at room temperature, followed by further reactions involving reagents such as 3,3-diethoxy-propyne, copper chloride, and 6-methylpicolinic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) at room temperature.

    Reduction: Reducing agents such as sodium borohydride in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[2,3-d]pyrimidine compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFYMHMIFSBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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